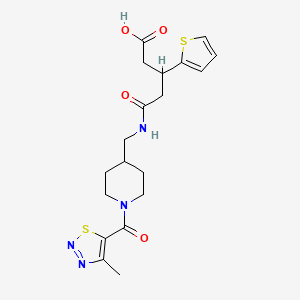

5-(((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

説明

This compound is a structurally complex molecule integrating a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, a piperidinylmethylamine linker, and a thiophen-2-yl substituent. For example, coupling reactions between thiadiazole-carbonyl derivatives and piperidine intermediates (analogous to and ) are plausible synthetic routes. The carboxylic acid terminus may enhance solubility, a feature critical for pharmacokinetics .

特性

IUPAC Name |

5-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-12-18(29-22-21-12)19(27)23-6-4-13(5-7-23)11-20-16(24)9-14(10-17(25)26)15-3-2-8-28-15/h2-3,8,13-14H,4-7,9-11H2,1H3,(H,20,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALWSFDXQDXAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic molecule that features a thiadiazole moiety, a piperidine ring, and a thiophenic structure. This unique combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula and structure of this compound indicate the presence of multiple pharmacologically relevant features:

- Thiadiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial properties.

- Piperidine Structure : Often associated with various therapeutic effects, including analgesic and antipsychotic activities.

- Thiophenic Component : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research on thiadiazole derivatives has highlighted their broad spectrum of biological activities. The following sections summarize key findings regarding the biological activity of the compound .

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. Studies indicate that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Cell Line Studies : Compounds similar to the one have shown IC50 values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) .

| Compound Type | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | MCF-7 | 0.28 |

| Thiadiazole Derivative | HCT116 | 3.29 |

| Thiadiazole Derivative | H460 | 10.0 |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Thiadiazoles have been reported to exhibit inhibitory effects against various bacterial strains, including Staphylococcus epidermidis .

The mechanism by which these compounds exert their biological effects often involves:

- DNA Interaction : Binding to DNA and interfering with replication processes.

- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism or cell wall synthesis in bacteria .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

- Study on Cytotoxicity : A study evaluated the cytotoxic properties of various thiadiazole derivatives against human cancer cell lines, revealing significant inhibitory effects correlated with structural modifications .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of thiadiazole compounds against clinical isolates, showing promising results in inhibiting bacterial growth .

科学的研究の応用

Structural Characteristics

The compound features a unique molecular structure that includes:

- Thiadiazole moiety : This five-membered ring contributes to the compound's biological activity.

- Piperidine ring : Known for its versatility in organic chemistry, the piperidine component enhances the compound's interaction with biological targets.

- Thiophenic structure : The presence of thiophene adds to the compound's electronic properties and potential reactivity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that the compound has shown weak fungicidal properties but demonstrates significant insecticidal activity against pests such as Plutella xylostella (diamondback moth) and repellent activity against Myzus persicae (green peach aphid). Its antiviral activity against the tobacco mosaic virus suggests potential applications in agricultural biotechnology and pest management.

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. In vitro studies have indicated that similar thiadiazole derivatives exhibit activity against various cancer cell lines. For instance, compounds with a thiadiazole core have been shown to possess cytotoxicity against cancer cells, indicating that further exploration could yield promising results for cancer treatment .

Case Studies

- Insecticidal Activity : A study demonstrated that derivatives of thiadiazole compounds were effective against agricultural pests, highlighting their potential in pest management strategies.

- Antiviral Studies : Research on related compounds has indicated their utility in combating viral infections, particularly in agricultural settings where crop protection is crucial.

- Anticancer Research : Investigations into similar compounds have shown promising results in inhibiting tumor growth in vitro, suggesting that this compound could be explored for its anticancer activities through further optimization and testing .

Summary Table of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thiadiazole Derivatives

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is a key pharmacophore. In , a triazole-thiadiazole hybrid (2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid) demonstrated moderate bioactivity in molecular modeling studies, attributed to sulfur-based interactions with enzyme active sites . The target compound’s thiadiazole moiety may similarly engage in hydrophobic or π-stacking interactions, but the absence of a triazole ring could alter binding specificity.

Piperidine-Linked Compounds

Piperidine derivatives, such as 2-((1-phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylic acid (), exhibit varied bioactivities depending on substituents. The trifluoromethyl group in enhances metabolic stability compared to the target compound’s methyl-thiadiazole group, which may reduce steric hindrance and improve target engagement .

Thiophene-Containing Analogs

Thiophen-2-yl groups are common in bioactive molecules due to their electron-rich aromatic systems. For instance, 2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid () showed enhanced solubility in polar solvents, likely due to the benzoic acid moiety. The target compound’s pentanoic acid chain may similarly improve aqueous solubility compared to non-carboxylic acid analogs .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound’s similarity to analogs was quantified:

The lower similarity scores (≤0.65) highlight significant structural divergence, particularly in the substitution patterns of the heterocyclic cores.

Q & A

Q. What are the key synthetic pathways for this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole-piperidine coupling : Acylation of the piperidine ring with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .

- Amide bond formation : Reaction of the piperidine intermediate with a pentanoic acid derivative bearing a thiophen-2-yl group, using coupling agents like EDC/HOBt .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track intermediates and confirm product purity .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : 1H/13C NMR identifies proton and carbon environments, confirming substituent positions (e.g., thiophene vs. thiadiazole protons) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Detects functional groups like carbonyl (C=O) and amide (N-H) stretches .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for polar intermediates; dichloromethane (DCM) for acylation .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOAc) conditions depending on the reaction step .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Temperature control : Reflux in ethanol or toluene improves thiadiazole-piperidine coupling efficiency .

- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) to reduce by-products .

- By-product analysis : Use HPLC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response studies : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to clarify potency .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to rationalize activity discrepancies .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Q. What strategies improve compound stability during storage and experiments?

- pH optimization : Maintain neutral pH (6.5–7.5) in aqueous buffers to prevent hydrolysis of the thiadiazole or amide groups .

- Lyophilization : Store lyophilized powder at -20°C under inert gas (argon) to avoid oxidation .

- Light protection : Use amber vials to prevent photodegradation of the thiophene moiety .

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Replace the thiophene-2-yl group with furan or pyridine rings to assess electronic effects on bioactivity .

- Side-chain variations : Introduce alkyl or aryl groups on the piperidine nitrogen to explore steric influences .

- Biological assays : Prioritize targets based on docking results (e.g., anti-inflammatory activity via COX-2 inhibition) .

Methodological Guidance

- Contradiction analysis : Cross-validate bioassay results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

- Synthetic scalability : Pilot multi-gram syntheses with continuous flow reactors to assess feasibility for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。